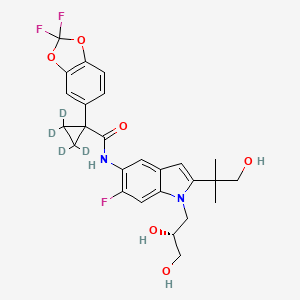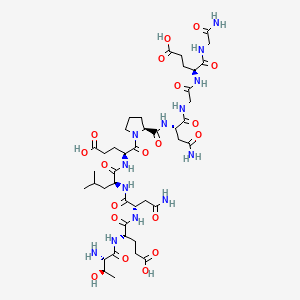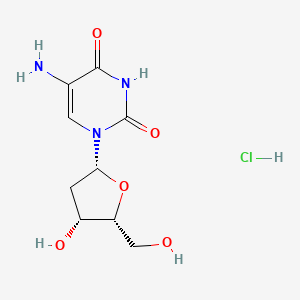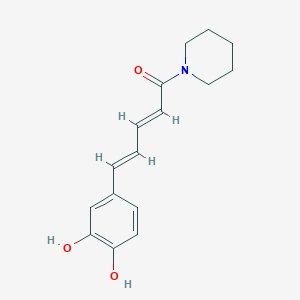
Vegfr-2-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vegfr-2-IN-18 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This receptor is a key mediator in the formation of new blood vessels, making it a significant target in cancer therapy and other diseases involving abnormal blood vessel growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Vegfr-2-IN-18 involves several steps, including the preparation of intermediates and the final coupling reaction. One common method involves the use of nicotinamide-based derivatives, which are designed to interact with the VEGFR-2 catalytic pocket . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Vegfr-2-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced binding affinity to VEGFR-2. These derivatives are then tested for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Vegfr-2-IN-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the interactions between small molecules and receptor proteins . In biology, it helps in understanding the mechanisms of angiogenesis and the role of VEGFR-2 in various physiological processes . In medicine, this compound is being explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal blood vessel growth . In industry, it is used in the development of new drugs and therapeutic strategies targeting VEGFR-2 .
Mecanismo De Acción
Vegfr-2-IN-18 exerts its effects by binding to the VEGFR-2 receptor, inhibiting its activity and preventing the downstream signaling pathways involved in angiogenesis . The binding of this compound to VEGFR-2 blocks the receptor’s dimerization and autophosphorylation, which are essential steps in the activation of the receptor . This inhibition leads to reduced endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new blood vessels .
Comparación Con Compuestos Similares
Vegfr-2-IN-18 is unique compared to other VEGFR-2 inhibitors due to its specific binding affinity and reduced side effects . Similar compounds include quinoxaline-based derivatives and other nicotinamide-based inhibitors, which also target VEGFR-2 but may have different efficacy and safety profiles . The uniqueness of this compound lies in its optimized structure, which allows for better interaction with the VEGFR-2 catalytic pocket and improved therapeutic outcomes .
List of Similar Compounds:Propiedades
Fórmula molecular |
C20H13ClN4O2 |
|---|---|
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H13ClN4O2/c21-20-24-17-6-2-1-5-16(17)19(25-20)27-15-9-7-14(8-10-15)23-18(26)13-4-3-11-22-12-13/h1-12H,(H,23,26) |
Clave InChI |
MSGVEATXZLQCQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)

![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)





